N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]but-2-ynamide
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .
Synthesis Analysis
The usual synthesis of benzimidazole derivatives involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives .Molecular Structure Analysis
The benzimidazole core is planar and it is often part of larger, more complex molecules . The exact structure would depend on the specific substituents attached to the benzimidazole core .Chemical Reactions Analysis
Benzimidazole compounds can participate in a variety of chemical reactions, particularly those involving electrophilic substitution at the benzene ring or nucleophilic substitution at the imidazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific benzimidazole derivative would depend on its exact structure. In general, benzimidazoles are relatively stable compounds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-4-7-13(19)18-14(10(2)3)15-16-11-8-5-6-9-12(11)17-15/h5-6,8-10,14H,1-3H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVVLKPBQBTJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=NC2=CC=CC=C2N1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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